molecular formula C12H11ClFNO3S2 B2528199 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1257548-28-9

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2528199
CAS No.: 1257548-28-9
M. Wt: 335.79
InChI Key: BLTTYMCOYFPGMS-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, hydroxy, and thiophene groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with a benzenesulfonamide derivative and introduce the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The thiophene group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The hydroxyethyl group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Sodium methoxide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonamide groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of the sulfonamide group suggests it could interact with biological targets through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene group.

    3-chloro-4-fluoro-N-(2-hydroxy-2-(furan-3-yl)ethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene group in 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide makes it unique compared to similar compounds. Thiophene rings can impart specific electronic properties, making this compound potentially useful in the development of new materials or pharmaceuticals with unique characteristics.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO3S2/c13-10-5-9(1-2-11(10)14)20(17,18)15-6-12(16)8-3-4-19-7-8/h1-5,7,12,15-16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTTYMCOYFPGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CSC=C2)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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